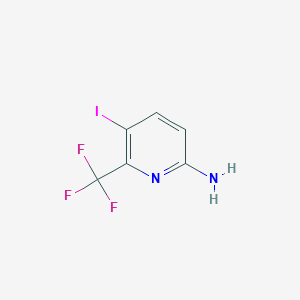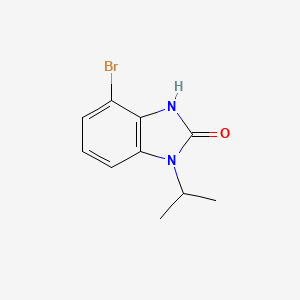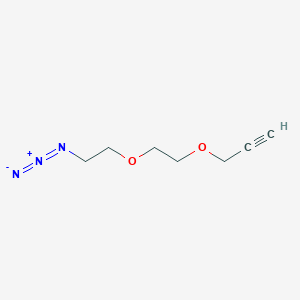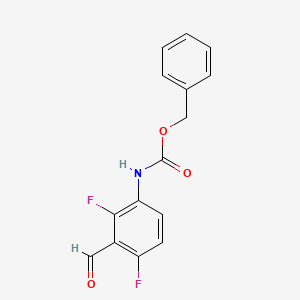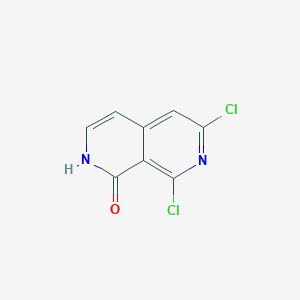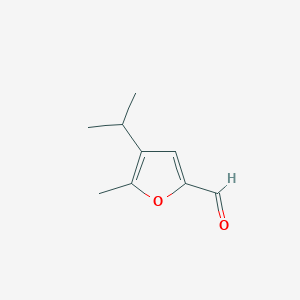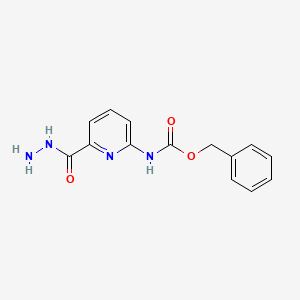
Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate
Vue d'ensemble
Description
Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate (BHPC) is a novel carbamate compound that has been the subject of increasing scientific research over the last few years. It is a highly versatile compound that has been used in a variety of synthetic and biotechnological applications, including as a substrate for enzyme-catalyzed reactions and as a ligand for protein-protein interactions. BHPC has also been used in drug discovery, as a substrate for enzymatic reactions and as a therapeutic agent.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
Researchers have explored the synthesis of various compounds involving benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate, focusing on their antimicrobial properties. For instance, Elgemeie et al. (2017) synthesized novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. These compounds were screened for their antibacterial and antifungal activity properties, showcasing the potential of benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate derivatives in contributing to the development of new antimicrobial agents (Elgemeie et al., 2017).
Molecular Docking and In Vitro Screening
Another avenue of research involves molecular docking and in vitro screening of benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate derivatives. Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, which were subjected to in silico molecular docking screenings. These studies help in understanding the interaction between these compounds and target proteins, which is crucial for drug development (Flefel et al., 2018).
Catalysis in Organic Synthesis
Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate and its derivatives also find application in catalysis. Wu et al. (2014) explored the use of 2-(2-Hydrazinecarbonyl)pyridine N-oxides, derived from pyrrole-2-carbohydrazides and pyridine N-oxides, as ligands for copper powder-catalyzed N-arylation of imidazoles with aryl halides in water. This signifies the role of these compounds in facilitating organic synthesis reactions (Wu et al., 2014).
Corrosion Inhibition
Research by Raheem and Shihab (2022) delved into the synthesis of new pyridinium bromide derivatives inhibitors, including benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate derivatives. Their study focused on the corrosion inhibition properties for meld steel in acidic solutions, highlighting another industrial application of these compounds (Raheem & Shihab, 2022).
Propriétés
IUPAC Name |
benzyl N-[6-(hydrazinecarbonyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c15-18-13(19)11-7-4-8-12(16-11)17-14(20)21-9-10-5-2-1-3-6-10/h1-8H,9,15H2,(H,18,19)(H,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWLEDQMHDYUHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=N2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 6-(hydrazinecarbonyl)pyridin-2-ylcarbamate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

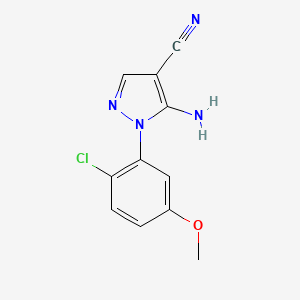
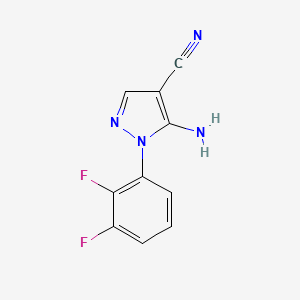
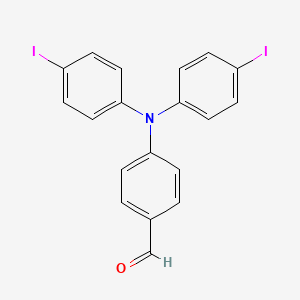
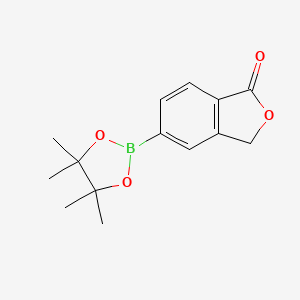
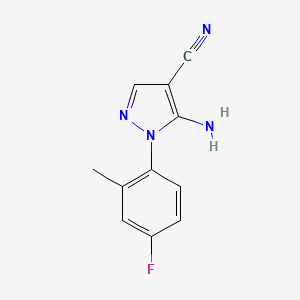
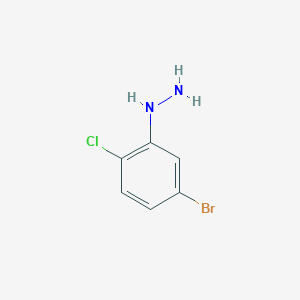
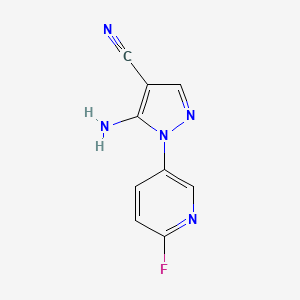
![1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine](/img/structure/B1400584.png)
